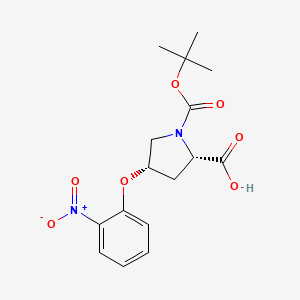
(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H20N2O7 and its molecular weight is 352.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid, also known as compound CID 20683689, is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₁₆H₂₀N₂O₇
- CAS Number : 218943-94-3
- Molecular Weight : 336.34 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a nitrophenoxy moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound can interact with various biological targets:
-
Inhibition of Protein-Protein Interactions (PPIs) :
- The compound may inhibit critical PPIs involved in cellular stress responses, particularly the Nrf2-Keap1 interaction, which regulates oxidative stress responses. Inhibition of this pathway can lead to enhanced antioxidant defenses and potential therapeutic effects against oxidative stress-related diseases .
- Antiviral Activity :
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
-
Antioxidant Activity :
- The compound's ability to modulate oxidative stress markers was assessed, showing promising results in enhancing cellular defenses against oxidative damage.
-
Cytotoxicity Assays :
- Cytotoxicity tests on various cancer cell lines revealed that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, suggesting potential as an anticancer agent.
Case Studies
- Case Study on Antiviral Efficacy :
- Case Study on Antioxidant Properties :
Data Summary Table
特性
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitrophenoxy)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-16(2,3)25-15(21)17-9-10(8-12(17)14(19)20)24-13-7-5-4-6-11(13)18(22)23/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKMUZXZAQMDPI-JQWIXIFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













